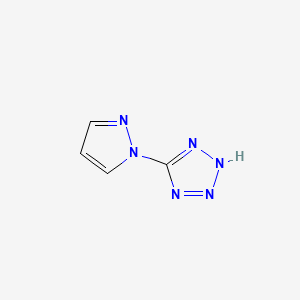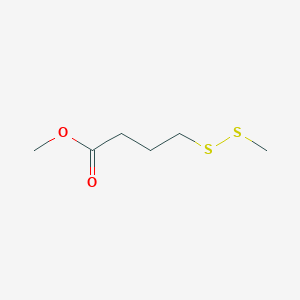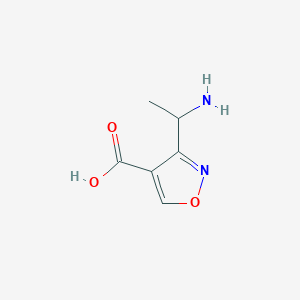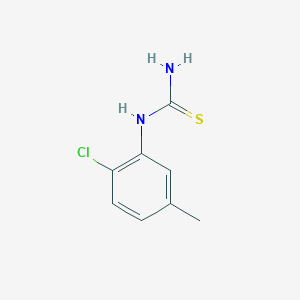
(Z)-2-((Z)-(1-(p-tolyl)ethylidene)hydrazono)-5-(3-(trifluoromethyl)benzyl)thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-((Z)-(1-(p-tolyl)ethylidene)hydrazono)-5-(3-(trifluoromethyl)benzyl)thiazolidin-4-one is a useful research compound. Its molecular formula is C20H18F3N3OS and its molecular weight is 405.44. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-((Z)-(1-(p-tolyl)ethylidene)hydrazono)-5-(3-(trifluoromethyl)benzyl)thiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-((Z)-(1-(p-tolyl)ethylidene)hydrazono)-5-(3-(trifluoromethyl)benzyl)thiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial and Cytotoxic Activities
A new series of thiazolidin-4-one derivatives have been synthesized and evaluated for their antimicrobial and cytotoxic activities. These compounds, designed through a molecular hybridization approach, exhibited significant antimicrobial activities against bacterial and fungal strains such as B. subtilis and C. albicans. Additionally, some derivatives demonstrated considerable cytotoxic efficacy against human leukemia and lung carcinoma cell lines, underscoring their potential as anticancer agents (Feitoza et al., 2012).
Anti-Toxoplasma gondii Activity
Another study focused on the synthesis of thiazolidin-4-one derivatives to assess their anti-Toxoplasma gondii and antimicrobial effects. The findings indicated that all compounds significantly reduced the percentage of infected cells and the number of tachyzoites, suggesting these derivatives as effective agents against intracellular parasites. Moreover, some compounds exhibited comparable activity to standard drugs against Mycobacterium luteus, Mycobacterium tuberculosis, and Candida spp., demonstrating their broad-spectrum antimicrobial potential (de Aquino et al., 2008).
Antihyperglycemic Activity
Research into thiazolidinone derivatives also extends to their antihyperglycemic properties. A particular study synthesized a new thiazolidinone derivative and evaluated its influence on biochemical blood indexes. This compound exhibited a mild hypoglycemic effect upon prolonged administration without inducing notable adverse effects, making it a potential candidate for diabetes treatment (Perepelytsya et al., 2017).
Structural and Physical Properties
The structural and physical properties of thiazolidin-4-one derivatives have been characterized using various spectroscopic and X-ray diffraction techniques. These studies not only confirm the molecular structures but also provide insights into the compounds' stability, molecular electrostatic potential, and chemical reactivity, which are crucial for understanding their biological activities (Megrouss et al., 2019).
Propriétés
IUPAC Name |
(2Z)-2-[(Z)-1-(4-methylphenyl)ethylidenehydrazinylidene]-5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3OS/c1-12-6-8-15(9-7-12)13(2)25-26-19-24-18(27)17(28-19)11-14-4-3-5-16(10-14)20(21,22)23/h3-10,17H,11H2,1-2H3,(H,24,26,27)/b25-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRUACNLALPTUFJ-MXAYSNPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NN=C2NC(=O)C(S2)CC3=CC(=CC=C3)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N\N=C/2\NC(=O)C(S2)CC3=CC(=CC=C3)C(F)(F)F)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-((Z)-(1-(p-tolyl)ethylidene)hydrazono)-5-(3-(trifluoromethyl)benzyl)thiazolidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-{1-[(cyclopropylamino)carbonyl]cyclopropyl}phenyl)benzamide](/img/structure/B2555340.png)





![N-(2,5-dichlorophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2555349.png)
![N-(2-phenylethyl)-6-thioxo-5,6-dihydrobenzimidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2555350.png)

![8,10-dimethyl-2-propyl-N-(pyridin-3-ylmethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2555355.png)
![2-(4-Chlorophenyl)-1-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2555359.png)
methanone](/img/structure/B2555360.png)
![1-(2-chlorophenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2555361.png)
